molecular formula C14H14FNO2S B2703788 3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide CAS No. 1705960-66-2

3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide

Cat. No. B2703788
CAS RN: 1705960-66-2
M. Wt: 279.33
InChI Key: YTVKMLZIMIXSRS-UHFFFAOYSA-N
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Description

“3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide” is a chemical compound . It is offered by Benchchem for CAS No. 1705960-66-2.


Molecular Structure Analysis

The molecular formula of “3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide” is C7H6FNO2 . The molecular weight is 155.128 .


Physical And Chemical Properties Analysis

The molecular formula of “3-fluoro-N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)benzamide” is C7H6FNO2 . The molecular weight is 155.128 .

Scientific Research Applications

Synthesis and Spectroscopic Properties

Research into thiourea derivatives, including compounds with fluorine substituents, has demonstrated their potential in the development of novel anti-microbial agents with antibiofilm properties. These compounds exhibit significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for biofilm growth. The study suggests that the presence of fluorine enhances the antimicrobial efficacy of these derivatives (Limban, Marutescu, & Chifiriuc, 2011).

Applications in Positron Emission Tomography (PET) Imaging

Fluorinated compounds, such as 3-fluoro derivatives, have been explored for their potential in chemoselective labeling of peptides as tracers for PET imaging. The preparation and successful application of 18F-fluorothiols demonstrate their considerable potential in this field, offering a new avenue for the development of PET tracers (Glaser et al., 2004).

Antibacterial and Antifungal Activity

Fluorinated benzamide derivatives, including those with fluorine substituents, have shown promising results in combating various fungal and bacterial strains. The study of fluoro and trifluoromethyl derivatives indicates their high activity against fungi and Gram-positive microorganisms, highlighting the importance of structural modifications for enhanced antimicrobial properties (Carmellino et al., 1994).

Enhancing Organic Solar Cell Efficiency

The integration of fluorine-containing small-molecule materials in organic solar cells (OSCs) has been shown to significantly improve power conversion efficiency. A study utilizing 7,7-(4,4-bis(2-ethylhexyl)-4H-silolo[3,2-b:4,5-b']dithiophene-2,6-diyl)bis(6-fluoro-4-(5'-hexyl-[2,2'-bithiophen]-5-yl)benzo-[c] [1,2,5]thiadiazole) demonstrates a 24% increase in PCE, attributing this enhancement to an efficient Förster resonance energy/charge transfer process (Bi et al., 2016).

Colorimetric Sensing of Fluoride Anions

N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed as colorimetric sensors for the detection of fluoride anions. These compounds undergo a color transition in the presence of fluoride anions, offering a simple and effective method for the visual detection of this anion in various environments (Younes et al., 2020).

properties

IUPAC Name

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO2S/c1-9-5-6-19-13(9)12(17)8-16-14(18)10-3-2-4-11(15)7-10/h2-7,12,17H,8H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVKMLZIMIXSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(CNC(=O)C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-fluoro-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide

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